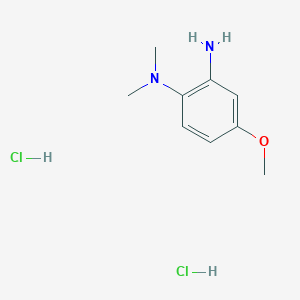

4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-11(2)9-5-4-7(12-3)6-8(9)10;;/h4-6H,10H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSAYFCVGXYFAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration and Reduction

Starting Material : 4-Methoxyaniline.

Procedure :

- Nitration : Introduce a nitro group at the ortho position using a nitrating agent (e.g., HNO₃/H₂SO₄). This yields 4-methoxy-2-nitroaniline.

- Second Nitration : Further nitration under controlled conditions introduces a second nitro group adjacent to the first, forming 4-methoxy-1,2-dinitrobenzene.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts the nitro groups to amines, producing 4-methoxybenzene-1,2-diamine.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| First Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 65–70 |

| Second Nitration | HNO₃ (fuming), H₂SO₄, 50°C | 50–55 |

| Reduction (H₂/Pd/C) | H₂ (1 atm), EtOH, 25°C | 85–90 |

Methylation of the Diamine

The methylation of 4-methoxybenzene-1,2-diamine to introduce N,N-dimethyl groups presents challenges in selectivity and stoichiometry. Two approaches are viable:

Direct Methylation with Methyl Iodide

Procedure :

- React 4-methoxybenzene-1,2-diamine with excess methyl iodide (2.2 equivalents per amine) in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C.

- Quench the reaction with water, extract the product into ethyl acetate, and purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 hours |

| Temperature | 60–80°C |

| Yield | 70–75% |

Eschweiler-Clarke Reaction

Procedure :

- Treat 4-methoxybenzene-1,2-diamine with excess formaldehyde (4 equivalents) and formic acid under reflux.

- Neutralize with NaOH, extract the product, and recrystallize from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 8–10 hours |

| Temperature | 100–110°C |

| Yield | 65–70% |

Salt Formation: Conversion to Dihydrochloride

The final step involves protonating the free base (4-methoxy-N1,N1-dimethylbenzene-1,2-diamine) with hydrochloric acid to form the dihydrochloride salt.

Procedure :

- Dissolve the free base in anhydrous ethanol.

- Add concentrated HCl (2.1 equivalents) dropwise at 0–5°C.

- Evaporate the solvent under reduced pressure and recrystallize the residue from ethanol/ether.

Key Data :

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥98% |

| Melting Point | 190–192°C (decomposes) |

Comparative Analysis of Methods

The choice between methylation strategies hinges on cost, scalability, and purity requirements:

| Method | Advantages | Disadvantages |

|---|---|---|

| Methyl Iodide | High selectivity, predictable | Costly reagents |

| Eschweiler-Clarke | Economical, scalable | Lower yield, byproducts |

Characterization and Validation

Critical analytical data for the final compound include:

- ¹H NMR (D₂O) : δ 3.12 (s, 6H, N(CH₃)₂), 3.78 (s, 3H, OCH₃), 6.85–7.10 (m, 3H, Ar-H).

- ESI-MS : m/z 181.1 [M+H]⁺ (free base), 253.0 [M+2HCl-H]⁻ (salt).

Emerging Alternatives and Research Frontiers

Recent advances explore enzymatic methylation and flow chemistry to enhance selectivity and reduce waste. For instance, immobilized methyltransferases have shown promise in catalyzing N-methylation under mild conditions.

Análisis De Reacciones Químicas

Types of Reactions

4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines.

Substitution: It can undergo electrophilic substitution reactions due to the presence of electron-donating groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: Employed in biochemical assays and as a probe in molecular biology studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets:

Molecular Targets: It can interact with enzymes and receptors due to its structural similarity to biologically active amines.

Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional differences between 4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride and analogous compounds are critical for understanding their applications and physicochemical properties. Below is a comparative analysis:

Structural and Molecular Comparison

Research Findings

- Synthetic Utility: The compound is synthesized via catalytic hydrogenation of 1-dimethylamino-2-nitrobenzene derivatives, followed by dihydrochloride salt formation .

Notes

- Safety : Dihydrochloride salts of aromatic diamines may pose handling risks (e.g., respiratory irritation), necessitating proper lab safety protocols .

Actividad Biológica

4-Methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride, a compound belonging to the class of diamines, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride can be represented as follows:

- Molecular Formula : C9H14Cl2N2O

- Molecular Weight : 221.12 g/mol

This compound features a methoxy group and two dimethylamino groups attached to a benzene ring, which significantly influence its reactivity and biological interactions.

The biological activity of 4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Topoisomerase II : Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells .

- Antiproliferative Activity : Studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes the antiproliferative activity of 4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride against different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A375 (Melanoma) | 9.9 ± 0.1 |

| G-361 (Melanoma) | 1.4 ± 0.4 |

| MCF7 (Breast) | 10.7 ± 0.1 |

| HeLa (Cervical) | 12.3 ± 1.8 |

| A549 (Lung) | 15.1 ± 4.8 |

| DU145 (Prostate) | 12.6 ± 0.7 |

These values indicate a promising profile for the compound as a potential therapeutic agent in oncology.

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

- Topoisomerase Inhibition : A study demonstrated that tetrahydroquinazoline derivatives, structurally related to our compound, effectively inhibited human topoisomerase IIα with IC50 values in the low micromolar range . This suggests that structural modifications could enhance or alter the biological activity of diamines like 4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride.

- Anticancer Activity : Research on related compounds has shown significant antiproliferative effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like etoposide . The presence of electron-donating groups such as methoxy enhances cytotoxicity through improved interaction with cellular targets.

- Pharmacokinetic Studies : Preliminary pharmacokinetic profiling indicates rapid absorption and favorable metabolic stability in vivo for similar compounds . These properties are critical for evaluating the therapeutic potential and safety profile of new drug candidates.

Q & A

Q. How can its potential as a fluorescent probe be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.